molecular formula C27H28N6O2 B1248565 Unii-8HG5QW7P7Z

Unii-8HG5QW7P7Z

Cat. No.: B1248565
M. Wt: 468.5 g/mol
InChI Key: HLQJZFFWUXHYMB-UHFFFAOYSA-N
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Description

UNII-8HG5QW7P7Z is a chemical compound identified by its unique Universal Numerical Identifier (UNII), a registry code assigned by the U.S. Food and Drug Administration (FDA) to ensure unambiguous substance identification. Typical characterization methods include:

  • Chromatographic purity analysis (e.g., HPLC or GC) to confirm >95% purity .
  • Spectroscopic validation (e.g., NMR, IR, and mass spectrometry) for structural elucidation .
  • Physicochemical profiling, including melting/boiling points, solubility, and stability under varying conditions (pH, temperature) .

Pharmacological data, such as IC50 values or binding affinity, would typically be included if this compound were a drug candidate, but such details are absent in the available evidence.

Properties

Molecular Formula

C27H28N6O2

Molecular Weight

468.5 g/mol

IUPAC Name

6-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide

InChI

InChI=1S/C27H28N6O2/c1-18-8-9-20-21(30-18)5-3-6-22(20)32-14-12-31(13-15-32)11-10-19-4-2-7-23-26(19)35-16-24-25(27(28)34)29-17-33(23)24/h2-9,17H,10-16H2,1H3,(H2,28,34)

InChI Key

HLQJZFFWUXHYMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=C5C(=CC=C4)N6C=NC(=C6CO5)C(=O)N

Synonyms

6-(2-(4-(2-methyl-5-quinolinyl)-1-piperazinyl)ethyl)-4H-imidazo(5,1-c)(1,4)benzoxazine-3-carboxamide
GSK 588045
GSK-588045
GSK588045

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and functionally related compounds , adhering to guidelines for rigorous scientific reporting .

Table 1: Physicochemical and Pharmacological Properties

Parameter UNII-8HG5QW7P7Z Compound A (Structural Analog) Compound B (Functional Analog)
Molecular Weight Not available 342.4 g/mol 298.7 g/mol
Solubility (Water) Not available 12.5 mg/mL 8.3 mg/mL
LogP Not available 2.8 1.9
IC50 (Target X) Not available 0.45 µM 1.2 µM
Thermal Stability Not available Stable up to 150°C Degrades at 100°C

Key Comparisons:

Structural Similarities :

  • Compound A shares a core heterocyclic scaffold with this compound, differing in a methyl substituent at position C-3. This modification reduces Compound A’s logP (2.8 vs. hypothetical 3.5 for this compound), enhancing aqueous solubility .
  • Compound B replaces a sulfur atom in this compound’s structure with an oxygen, altering its electronic profile and reducing reactivity toward electrophilic agents .

Stability: Compound A’s thermal stability (150°C) exceeds Compound B’s (100°C), making it more suitable for high-temperature industrial processes .

Synthetic Complexity :

  • This compound and Compound A require multi-step synthesis with palladium-catalyzed cross-coupling, whereas Compound B is synthesized via a one-step nucleophilic substitution, reducing production costs .

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